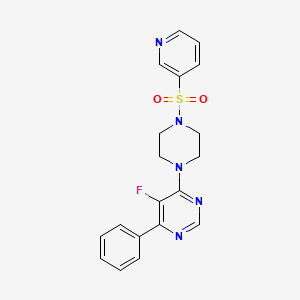![molecular formula C15H9N3O B2787234 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile CAS No. 339107-10-7](/img/structure/B2787234.png)
3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile” is a chemical compound with the CAS Number: 339107-10-7 . It has a molecular weight of 247.26 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9N3O/c16-6-8-19-11-4-5-12-13(10-17)14-3-1-2-7-18(14)15(12)9-11/h1-5,7,9H,8H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 96 - 97 degrees Celsius .Wissenschaftliche Forschungsanwendungen
3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile has been studied for its potential to be used in a variety of scientific research applications. It has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 2 (CDK2). It has also been found to be a potent inhibitor of the NF-κB signaling pathway, which is involved in inflammation and cancer. This compound has also been studied for its potential to be used in drug delivery applications, as it has been found to be capable of delivering drugs to specific target cells. It has also been studied for its potential to be used in drug discovery applications, as it has been found to be capable of binding to protein targets with high affinity.
Wirkmechanismus
The mechanism of action of 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile is not yet fully understood. However, it is believed to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 2 (CDK2). It is also believed to be a potent inhibitor of the NF-κB signaling pathway, which is involved in inflammation and cancer. This compound is also believed to be capable of delivering drugs to specific target cells, as well as binding to protein targets with high affinity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 2 (CDK2). It has also been found to be a potent inhibitor of the NF-κB signaling pathway, which is involved in inflammation and cancer. In addition, this compound has been found to be capable of delivering drugs to specific target cells, as well as binding to protein targets with high affinity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile in laboratory experiments is its low toxicity. It has been found to be relatively non-toxic in animal models, making it a safe choice for laboratory use. In addition, this compound is a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 2 (CDK2). This makes it a useful tool for studying the effects of these enzymes on various biological processes.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not yet fully understood how this compound binds to protein targets. This makes it difficult to determine the exact mechanism of action of this compound in laboratory experiments. In addition, this compound is not yet widely available, making it difficult to obtain for laboratory use.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile in scientific research. One potential direction is to further study the mechanism of action of this compound in order to better understand how it binds to protein targets. In addition, further research could be done to explore the potential of this compound to be used in drug delivery applications. Finally, further research could be done to explore the potential of this compound to be used in drug discovery applications.
Synthesemethoden
3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile can be synthesized by a multi-step reaction process. The first step involves the condensation of 3-cyano-4-nitropyridine with 10-bromo-1-methyl-3-pyridone to form a pyridinium salt. The second step involves the reaction of the salt with 1-methyl-3-pyridone to form the desired product. The third step involves the deprotection of the pyridinium salt to form the desired this compound. The final step involves the purification of the product using recrystallization.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c16-6-8-19-11-4-5-12-13(10-17)14-3-1-2-7-18(14)15(12)9-11/h1-5,7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXXXGOMGWMEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

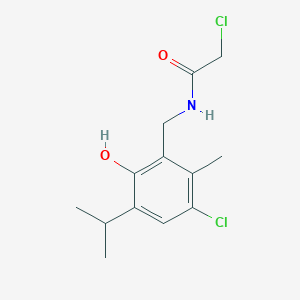
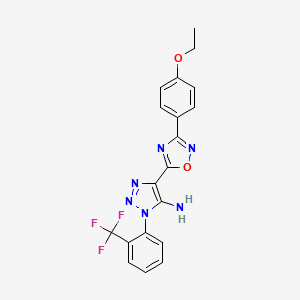
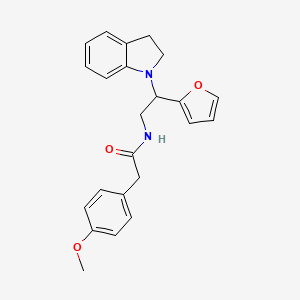
![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2787155.png)
![benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride](/img/structure/B2787156.png)


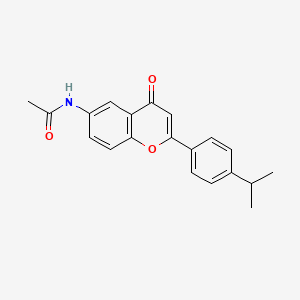
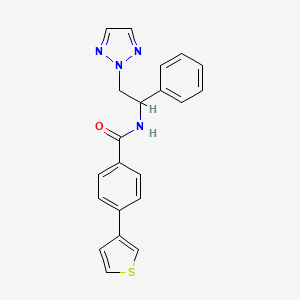
![2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2787165.png)
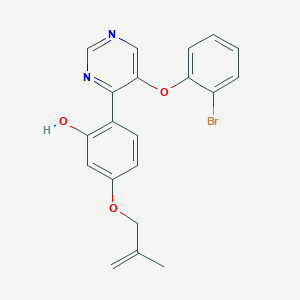
![1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride](/img/structure/B2787167.png)
